(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Furan-3-Carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan-3-carbonyl intermediate is then coupled with the piperidine derivative under specific conditions to form the desired intermediate.
Introduction of the Phenylethenesulfonamide Moiety: This step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(16-8-12-24-14-16)20-10-6-17(7-11-20)19-25(22,23)13-9-15-4-2-1-3-5-15/h1-5,8-9,12-14,17,19H,6-7,10-11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDDNOAULDALR-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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